Welcome to the BenchChem Online Store!
molecular formula C11H9ClO2 B1361243 Ethyl 3-(4-chlorophenyl)propiolate CAS No. 20026-96-4

Ethyl 3-(4-chlorophenyl)propiolate

Cat. No. B1361243
M. Wt: 208.64 g/mol
InChI Key: PSAMQLWFJMRMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09226916B2

Procedure details

A mixture of 1-chloro-4-iodobenzene (120.4 g, 0.50 mol) and cesium carbonate (352.8 g, 1.0 mol) in tetrahydrofuran (1.275 L) was evaporated and flushed with argon. Then cuprous iodide (3.81 g, 20.0 mmol) and bis(triphenylphosphine)palladium(II) chloride (7.02 g, 10.0 mmol) were added and then ethyl propiolate (100 g, 1.01 mol) was added dropwise over a period of 20 min. The resulting dark brown suspension was stirred for 41 h at 35° C., then filtrated over Hyflo® and washed with THF (5 L). The solution was concentrated and treated with toluene/heptane 1:2 (1.5 L) and stirred for 1 h at 45° C. under reduced pressure (250 mbar). The resulting suspension was filtered and the residue was washed with further toluene/heptane 1:2 (1.5 L). The solid was dried affording 181.64 g (MS m/e: 209.0/211.2 [M+H]+) of a dark brown oil as crude product which was used without further purification.
Quantity
120.4 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
352.8 g
Type
reactant
Reaction Step One
Quantity
1.275 L
Type
solvent
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
3.81 g
Type
reactant
Reaction Step Two
Quantity
7.02 g
Type
catalyst
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[C:15]([O:19][CH2:20][CH3:21])(=[O:18])[C:16]#[CH:17]>O1CCCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:20]([O:19][C:15](=[O:18])[C:16]#[C:17][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1)[CH3:21] |f:1.2.3,^1:29,48|

Inputs

Step One
Name
Quantity
120.4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)I
Name
cesium carbonate
Quantity
352.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1.275 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
cuprous iodide
Quantity
3.81 g
Type
reactant
Smiles
Name
Quantity
7.02 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
C(C#C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The resulting dark brown suspension was stirred for 41 h at 35° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
flushed with argon
FILTRATION
Type
FILTRATION
Details
filtrated over Hyflo®
WASH
Type
WASH
Details
washed with THF (5 L)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
ADDITION
Type
ADDITION
Details
treated with toluene/heptane 1:2 (1.5 L)
STIRRING
Type
STIRRING
Details
stirred for 1 h at 45° C. under reduced pressure (250 mbar)
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
the residue was washed with further toluene/heptane 1:2 (1.5 L)
CUSTOM
Type
CUSTOM
Details
The solid was dried
CUSTOM
Type
CUSTOM
Details
affording 181.64 g (MS m/e: 209.0/211.2 [M+H]+) of a dark brown oil as crude product which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
41 h
Name
Type
Smiles
C(C)OC(C#CC1=CC=C(C=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.